![molecular formula C8H11N3O2 B13802369 (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione CAS No. 72995-81-4](/img/structure/B13802369.png)
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione is a complex organic compound featuring a unique structure that includes an aziridine ring and a piperazine-2,5-dione core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione typically involves the reaction of aziridine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the aziridine on the piperazine ring. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the aziridine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological or chemical properties.
Aplicaciones Científicas De Investigación
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This reactivity is key to its biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine derivatives: Compounds containing the aziridine ring, known for their reactivity and potential biological activities.
Piperazine derivatives: Compounds with a piperazine core, widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione is unique due to the combination of the aziridine and piperazine-2,5-dione moieties, which confer distinct reactivity and potential biological activities not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
72995-81-4 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1 |
Clave InChI |
DASYOBYZSFHRHS-ZCFIWIBFSA-N |
SMILES isomérico |
C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2 |
SMILES canónico |
C=C1C(=O)NC(C(=O)N1)CN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
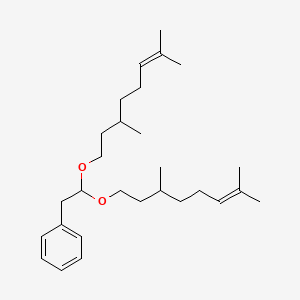
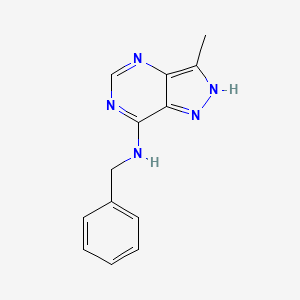

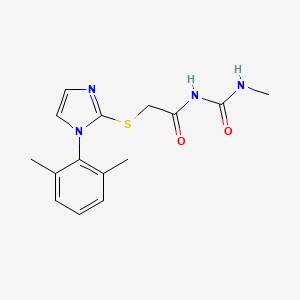
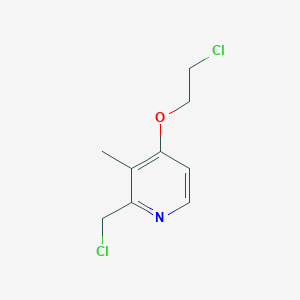

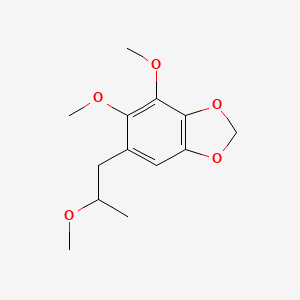
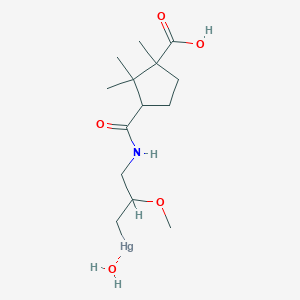
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


